molecular formula C17H19ClN4OS B10995339 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10995339
M. Wt: 362.9 g/mol
InChI Key: POVDPOMCHZPOHY-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring substituted with a chlorine atom at the 4-position, a thiadiazole ring, and a propanamide group

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H19ClN4OS/c1-11(2)10-16-20-21-17(24-16)19-15(23)7-9-22-8-6-12-13(18)4-3-5-14(12)22/h3-6,8,11H,7,9-10H2,1-2H3,(H,19,21,23)

InChI Key

POVDPOMCHZPOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids . The final step involves coupling these intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling step, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole and thiadiazole rings are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the presence of both indole and thiadiazole rings, which confer distinct chemical and biological properties.

Biological Activity

3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide, identified by its CAS number 1324072-04-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on anticancer, antimicrobial, and antioxidant properties.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H19ClN4OS
Molecular Weight362.9 g/mol
CAS Number1324072-04-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and thiadiazole precursors. The introduction of the chlorinated indole moiety and the thiadiazole ring is crucial for enhancing biological activity.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications in the substituents on the indole and thiadiazole rings significantly influence the biological efficacy of the compound. For instance:

  • Electron-withdrawing groups (like Cl) at specific positions on the aromatic rings enhance antimicrobial activity.
  • Electron-donating groups can improve antioxidant and anticancer activities .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives with halogen substitutions showed promising activity against MCF-7 breast cancer cells .

Key Findings:

  • Compounds with para-substituted halogens exhibited IC50 values in the micromolar range.
  • The presence of a thiadiazole moiety is linked to enhanced apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position has been associated with increased activity against bacterial strains such as E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Antioxidant Assay Results:

  • DPPH Scavenging Activity: Approximately 50% at 100 µg/mL concentration.

Case Studies

Several studies have focused on compounds related to this structure:

  • Thiadiazole Derivatives : A study found that thiadiazole derivatives showed significant anticancer and antimicrobial activities, suggesting a promising avenue for drug development .
  • Oxadiazole/Thiadiazole Conjugates : These compounds were evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating varying degrees of activity which could be enhanced by structural modifications .

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